molecular formula C8H7ClO4 B3385380 2-Chloro-4-hydroxy-5-methoxybenzoic acid CAS No. 62936-24-7

2-Chloro-4-hydroxy-5-methoxybenzoic acid

Cat. No. B3385380
CAS RN: 62936-24-7
M. Wt: 202.59 g/mol
InChI Key: CWAVFSFCVCDDEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-hydroxy-5-methoxybenzoic acid is a chemical compound. It is similar to 2-Hydroxy-5-methoxybenzoic acid, which is a matrix additive that enhances the electrical conductivity of the matrix crystal during matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) .


Synthesis Analysis

The synthesis of 2-Chloro-5-methoxybenzoic acid can be achieved from 2-Chloro-5-hydroxybenzoic acid and Iodomethane . It’s also worth noting that 2-Hydroxy-5-methoxybenzoic acid is used in combination with DHB to form a “super DHB” with higher sensitivity .


Molecular Structure Analysis

The linear formula for 2-Hydroxy-5-methoxybenzoic acid, a similar compound, is CH3OC6H3(OH)CO2H . The molecular weight is 168.15 .

Scientific Research Applications

Encapsulation of Flavor Molecules

2-Chloro-4-hydroxy-5-methoxybenzoic acid has potential applications in the encapsulation of flavor molecules. Research on a similar molecule, 4-hydroxy-3-methoxybenzoic acid (vanillic acid), showed its successful integration into layered double hydroxide (LDH) to produce nanohybrids for controlled release of flavor in foods (Hong, Oh, & Choy, 2008).

Synthesis of Antimicrobial Compounds

A series of new 1,3,4-oxadiazole derivatives containing 5-chloro-2-methoxybenzoic acid moieties were synthesized and evaluated for their antimicrobial properties. Several of these compounds exhibited significant antibacterial and antifungal activities (Kumar, Mohana, Mallesha, & Harish, 2013).

Inactivation of Enzymes

The compound 5-hydroxy-3-mercapto-4-methoxybenzoic acid, which is structurally related to this compound, has been studied for its ability to inactivate catechol O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. This research could be relevant for understanding the biochemical interactions and potential enzyme modulation properties of this compound (Borchardt & Huber, 1982).

Synthesis of Novel Compounds

Several research studies have focused on the synthesis of new compounds incorporating variants of chloro-methoxybenzoic acids. For example, research on compounds derived from griseofulvin, a fungal metabolite, included derivatives of chloro-methoxybenzoic acid showing moderate antitumor and antimicrobial activities (Xia et al., 2011).

Controlled Physico-Chemical Properties

Research on N-alkoxy-3,5-dinitro-4-aminobenzoic acid derivatives starting from 4-chloro-3,5-dinitrobenzoic acid explored various properties such as fluorescence and complexing with alkaline cations. This indicates potential applications in materials science where controlled physico-chemical properties are crucial (Tudose et al., 2010).

Spectroscopic Analysis

Spectroscopicanalysis of 4-amino-5-chloro-2-methoxybenzoic acid, a compound closely related to this compound, provided detailed insights into its molecular structure and electronic properties. This study emphasized the importance of spectroscopic techniques in understanding the chemical nature and potential applications of such compounds (Poiyamozhi, Sundaraganesan, Karabacak, Tanrıverdi, & Kurt, 2012).

Antioxidant and Antimicrobial Properties

Compounds derived from fungi, including 3-hydroxy-5-(3-hydroxy-5-methylphenoxy)-4-methoxybenzoic acid, have been isolated and characterized for their structure and biological activities. These compounds demonstrated significant antioxidant and antimicrobial activities, indicating the potential of this compound derivatives in pharmaceutical and nutraceutical applications (Xu et al., 2017).

Complex Formation

Research on the complexes of 4-chloro-2-methoxybenzoic acid anion with various metal ions highlighted the ability of chloro-methoxybenzoic acids to form stable complexes. These studies are significant in understanding the coordination chemistry and potential applications of this compound in creating novel metal complexes (Ferenc, Cristóvão, & Sarzyński, 2006).

Environmental and Analytical Chemistry

Studies on the determination of chloromethoxybenzoic acid derivatives in environmental samples underline the significance of these compounds in environmental and analytical chemistry. Understanding the behavior and detection of such compounds is crucial for environmental monitoring and pollution control (Maga, Kushniruk, Rujinskiy, & Avramenko, 2021).

properties

IUPAC Name

2-chloro-4-hydroxy-5-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAVFSFCVCDDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70212138
Record name Benzoic acid, 2-chloro-4-hydroxy-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62936-24-7
Record name Benzoic acid, 2-chloro-4-hydroxy-5-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062936247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-chloro-4-hydroxy-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-hydroxy-5-methoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-hydroxy-5-methoxybenzoic acid
Reactant of Route 2
2-Chloro-4-hydroxy-5-methoxybenzoic acid
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-hydroxy-5-methoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-Chloro-4-hydroxy-5-methoxybenzoic acid
Reactant of Route 5
Reactant of Route 5
2-Chloro-4-hydroxy-5-methoxybenzoic acid
Reactant of Route 6
2-Chloro-4-hydroxy-5-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.